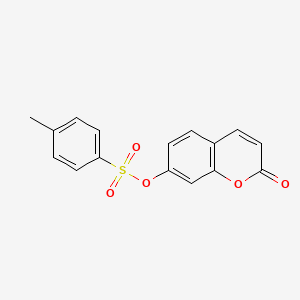![molecular formula C16H17NO3S2 B5131968 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)
4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quaternary ammonium salt that is commonly used as a fluorescent probe for detecting and quantifying biological molecules such as proteins and nucleic acids.
科学研究应用
4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for detecting and quantifying biological molecules such as proteins and nucleic acids. It has also been used as a pH indicator, and as a probe for monitoring enzymatic activity. Additionally, it has been used in studies of cell signaling pathways, and as a tool for investigating the structure and function of biomolecules.
作用机制
The mechanism of action of 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate involves its ability to bind to biological molecules such as proteins and nucleic acids. It has a high affinity for these molecules, which allows it to be used as a fluorescent probe for their detection and quantification. The fluorescent properties of the compound arise from its ability to undergo a conformational change upon binding to the target molecule, which results in a change in its fluorescence intensity.
Biochemical and Physiological Effects:
4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate has no known biochemical or physiological effects. It is not toxic to cells or organisms, and does not interfere with normal cellular processes.
实验室实验的优点和局限性
One of the main advantages of 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate is its high sensitivity and specificity for detecting and quantifying biological molecules. It is also highly soluble in water and organic solvents, which makes it easy to use in a variety of experimental conditions. However, one limitation of the compound is its relatively high cost, which may limit its use in some research applications.
未来方向
There are many potential future directions for research involving 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate. Some possible areas of investigation include:
1. Developing new methods for synthesizing the compound that are more cost-effective and environmentally friendly.
2. Investigating the use of the compound in studies of protein-protein interactions and protein conformational changes.
3. Exploring the use of the compound as a tool for imaging biological processes in living cells and organisms.
4. Investigating the use of the compound in studies of enzyme kinetics and enzyme inhibition.
5. Developing new applications for the compound in the fields of biotechnology and medicine.
Conclusion:
In conclusion, 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate is a highly versatile and useful compound for scientific research. Its ability to detect and quantify biological molecules makes it a valuable tool for investigating a wide range of biological processes and systems. Future research in this field is likely to yield many exciting new discoveries and applications for this compound.
合成方法
The synthesis of 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate involves the reaction of 2-bromo-1-methyl-4-nitronaphthalene with thioacetamide followed by quaternization with butanesulfonic acid. The product is obtained as a yellow powder and is highly soluble in water and organic solvents.
属性
IUPAC Name |
4-(2-methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)butane-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-11(22(18,19)20)9-10-17-12(2)21-15-8-7-13-5-3-4-6-14(13)16(15)17/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCWEVNMHNNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCC(C)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)

![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)
![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)
![[1-({1-[(2S)-2-amino-2-cyclohexylacetyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5131983.png)
![4-(2-{[(ethylamino)carbonothioyl][1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5131986.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5131991.png)